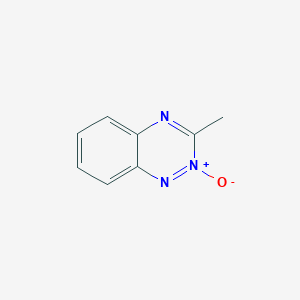![molecular formula C16H15NO2 B14424772 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one CAS No. 81461-87-2](/img/structure/B14424772.png)
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.296 g/mol . This compound belongs to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one typically involves the reaction of 4-(phenoxymethyl)benzaldehyde with an appropriate azetidinone precursor under specific conditions . One common method involves the use of triethylamine and chloroacetyl chloride, which are added dropwise to a stirred solution of the precursor . The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound has been studied for its potential antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. For example, azetidinones are known to inhibit transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its anti-mitotic properties.
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits unique structural features and biological activities.
The uniqueness of this compound lies in its specific phenoxymethyl substitution, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
81461-87-2 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
1-[4-(phenoxymethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-10-11-17(16)14-8-6-13(7-9-14)12-19-15-4-2-1-3-5-15/h1-9H,10-12H2 |
Clé InChI |
YFCGNJOVDUHCFR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


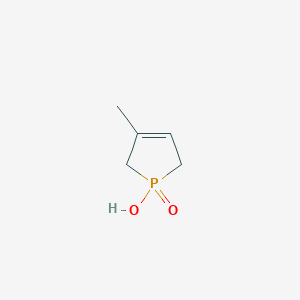
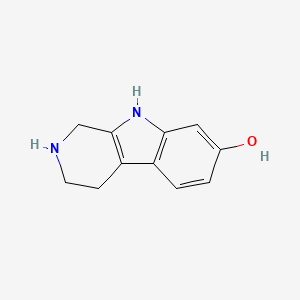
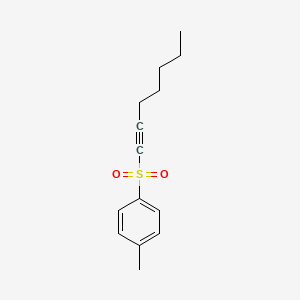
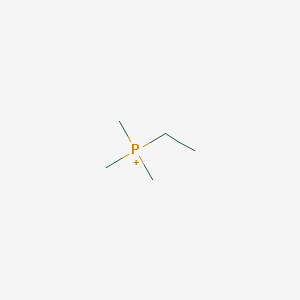
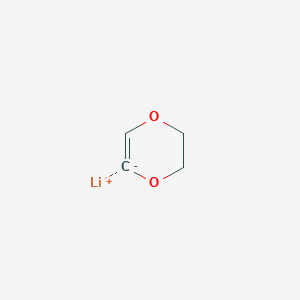
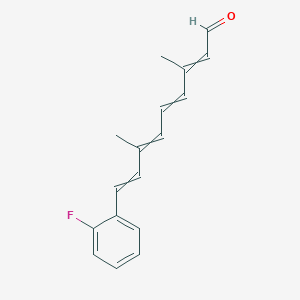
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
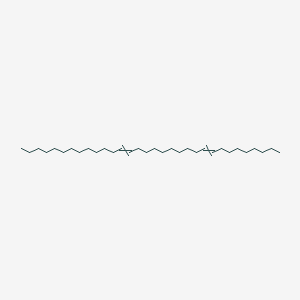
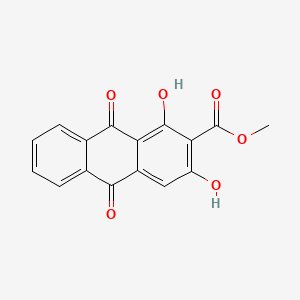
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
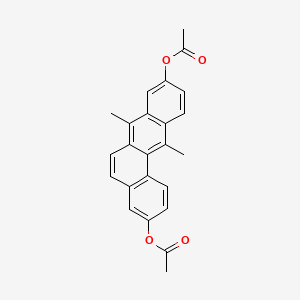
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
